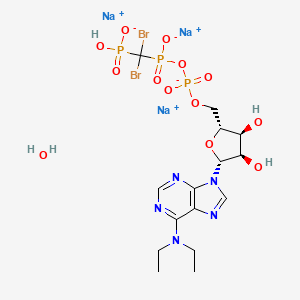

ARL67156 trisodium hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H23Br2N5Na3O13P3 |

|---|---|

Molecular Weight |

803.07 g/mol |

IUPAC Name |

trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate;hydrate |

InChI |

InChI=1S/C15H24Br2N5O12P3.3Na.H2O/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27;;;;/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27);;;;1H2/q;3*+1;/p-3/t8-,10-,11-,14-;;;;/m1..../s1 |

InChI Key |

UWMONIJVKGTUGE-OPKBHZIBSA-K |

Isomeric SMILES |

CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.O.[Na+].[Na+].[Na+] |

Canonical SMILES |

CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

ARL67156 Trisodium Hydrate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARL67156 trisodium (B8492382) hydrate (B1144303), also known as FPL 67156, is a synthetic analog of adenosine (B11128) triphosphate (ATP) that has been widely utilized as a pharmacological tool to investigate purinergic signaling pathways. It is recognized primarily for its role as an inhibitor of ecto-ATPases, a group of cell surface enzymes responsible for the hydrolysis of extracellular nucleotides. By impeding the degradation of ATP and other nucleotides, ARL67156 effectively prolongs their signaling effects on P2 purinergic receptors, making it an invaluable agent in studying the physiological and pathophysiological roles of these signaling molecules. This technical guide provides an in-depth analysis of the mechanism of action of ARL67156, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of its role in signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Ectonucleotidases

ARL67156 functions as a competitive inhibitor of specific ectonucleotidases, particularly members of the Ecto-NTPDase (Ecto-nucleoside triphosphate diphosphohydrolase) and E-NPP (Ecto-nucleotide pyrophosphatase/phosphodiesterase) families.[1] Structurally, it is a non-hydrolyzable ATP analog, featuring a phosphomethyl bond (P-C-P) in place of the terminal phosphodiester bond (P-O-P) found in ATP.[1] This modification prevents the enzymatic cleavage that would normally degrade ATP to ADP and subsequently to AMP and adenosine.

Its inhibitory profile is not uniform across all ectonucleotidases. Research has demonstrated that ARL67156 is a more potent inhibitor of certain NTPDase and NPP isoforms than others.

Quantitative Inhibitory Profile

The inhibitory potency of ARL67156 has been quantified in various experimental systems. The following tables summarize the key inhibitory constants (Ki) and pIC50 values reported in the literature.

| Target Enzyme | Species | Ki (μM) | Inhibition Type | Reference |

| NTPDase1 (CD39) | Human | 11 ± 3 | Competitive | [1] |

| NTPDase3 | Human | 18 ± 4 | Competitive | [1] |

| NPP1 | Human | 12 ± 3 | Competitive | [1] |

| NTPDase2 | Human | Not effective | - | [1] |

| NTPDase8 | Human | Not effective | - | [1] |

| NPP3 | Human | Not effective | - | [1] |

| Ecto-5'-nucleotidase (CD73) | Human | Not effective | - | [1] |

| Preparation | Parameter | Value | Reference |

| Human blood cells | pIC50 | 4.62 | [2] |

| Rabbit ear artery | pKi | 5.2 | [2] |

| Rat vas deferens | pIC50 | 5.1 | [3] |

Signaling Pathway Inhibition

ARL67156 modulates purinergic signaling by preventing the breakdown of extracellular ATP and ADP. This leads to an accumulation of these nucleotides in the extracellular space, thereby enhancing their activity at P2 receptors (P2X and P2Y). The following diagram illustrates this mechanism.

Experimental Protocols

The characterization of ARL67156's inhibitory activity involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

NTPDase Activity Assay (Colorimetric Method)

This assay measures the inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP or other nucleotides.

-

Reagents and Buffers:

-

Incubation Buffer: 80 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2.

-

Substrate: ATP, ADP, or UTP at a specified concentration (e.g., 100 μM).

-

Inhibitor: ARL67156 at various concentrations.

-

Enzyme Source: Recombinant human NTPDase1, 2, 3, or 8.

-

Malachite Green Reagent: For colorimetric detection of inorganic phosphate.

-

-

Procedure:

-

Pre-incubate the enzyme with the desired concentration of ARL67156 in the incubation buffer for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the nucleotide substrate.

-

Incubate the reaction mixture for a specific time (e.g., 15 minutes) at 37°C, ensuring that less than 10% of the substrate is hydrolyzed.

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) to quantify the amount of released inorganic phosphate.

-

Calculate the percentage of inhibition for each ARL67156 concentration and determine the IC50 value. For Ki determination, perform the assay with varying substrate concentrations.

-

NPP Activity Assay

The activity of NPPs can be assessed using artificial substrates like p-nitrophenyl thymidine (B127349) 5'-monophosphate (pnp-TMP).

-

Reagents and Buffers:

-

Incubation Buffer: 50 mM Tris-HCl, pH 8.5, containing 140 mM NaCl, 5 mM KCl, and 1 mM CaCl2.

-

Substrate: 100 μM pnp-TMP or Ap3A.

-

Inhibitor: ARL67156 (e.g., 100 μM).

-

Enzyme Source: Recombinant human NPP1 or NPP3.

-

-

Procedure:

-

Add the enzyme extract to the incubation mixture containing ARL67156 and pre-incubate at 37°C for 3 minutes.

-

Start the reaction by adding the substrate (pnp-TMP or Ap3A).

-

Incubate for a defined period at 37°C.

-

Measure the product formation. For pnp-TMP, this can be done spectrophotometrically by detecting the release of p-nitrophenol.

-

HPLC-based Nucleotide Hydrolysis Assay

High-Performance Liquid Chromatography (HPLC) allows for the direct measurement of the substrate and its hydrolysis products.

-

Reagents and Buffers:

-

Same as the colorimetric assay.

-

Mobile Phase (example): 25 mM tetrabutyl ammonium (B1175870) (TBA), 5 mM EDTA, 100 mM KH2PO4/K2HPO4, pH 7.0, and 2% methanol (B129727) (v/v).[1]

-

-

Procedure:

-

Perform the enzymatic reaction as described in the colorimetric assay.

-

Stop the reaction at various time points by adding an equal volume of ice-cold chloroform (B151607) and vortexing.

-

Centrifuge to separate the phases and collect the aqueous supernatant.

-

Inject an aliquot of the supernatant into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase column).

-

Separate and quantify the nucleotides (e.g., ATP, ADP, AMP) and the non-hydrolyzed ARL67156 based on their retention times and peak areas, detected by UV absorbance.

-

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the inhibitory effect of ARL67156 on ectonucleotidase activity.

Conclusion

ARL67156 trisodium hydrate is a valuable research tool that acts as a competitive inhibitor of specific ectonucleotidases, most notably NTPDase1, NTPDase3, and NPP1.[1] Its ability to prevent the hydrolysis of extracellular ATP and ADP allows for the potentiation of purinergic signaling, enabling detailed investigation of the roles of P2 receptors in various physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of its inhibitory properties. A thorough understanding of its mechanism of action and its specificity is crucial for the correct interpretation of experimental results and for its potential application in drug development.

References

An In-depth Technical Guide to FPL 67156: Mechanism and Application in Purinergic Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FPL 67156 (also known as ARL 67156), a pivotal pharmacological tool in the study of purinergic signaling. This document details its core mechanism of action, presents quantitative data on its activity, and outlines detailed experimental protocols for its application in research.

Core Mechanism of Action: Selective Ecto-ATPase Inhibition

FPL 67156 (6-N,N-diethyl-β,γ-dibromomethylene-D-ATP) is a synthetic analogue of adenosine (B11128) triphosphate (ATP) that functions as a selective and potent inhibitor of ecto-ATPase.[1] Ecto-ATPases, a family of ectonucleotidases including NTPDase1 and NTPDase3, are cell-surface enzymes responsible for the hydrolysis of extracellular nucleotides like ATP and adenosine diphosphate (B83284) (ADP).[2][3] By inhibiting these enzymes, FPL 67156 effectively prevents the degradation of endogenous and exogenous ATP and uridine (B1682114) triphosphate (UTP). This leads to a localized increase in the concentration and residence time of these nucleotides at their respective P2 purinergic receptors, thereby potentiating their signaling effects.[1]

The primary mechanism of FPL 67156 is the competitive inhibition of ectonucleotidases.[2] It has been shown to be a weak competitive inhibitor of human NTPDase1, NTPDase3, and NPP1.[2][3][4] This inhibition of ATP and ADP degradation enhances the physiological responses mediated by P2 receptors.[5] It is important to note that FPL 67156 has been observed to have weak direct effects as an antagonist at P2X and P2T purinoceptors and as a weak agonist at P2u-purinoceptors.[1]

Figure 1: Mechanism of FPL 67156 in Purinergic Signaling.

Quantitative Data Summary

The inhibitory potency of FPL 67156 against various ectonucleotidases and its effect on purinergic receptor activation have been quantified in several studies. The following tables summarize these key findings.

Table 1: Inhibitory Activity of FPL 67156 against Ectonucleotidases

| Enzyme Target | Species | Assay Method | Parameter | Value | Reference |

| Ecto-ATPase | Human | [γ-32P]-ATP dephosphorylation | pIC50 | 4.6 | [1] |

| Ecto-ATPase | Rabbit | Functional analysis (ATP E/[A] curve shift) | pKi | 5.2 | [1] |

| NTPDase1 (CD39) | Human | Colorimetric/HPLC | Ki | 11 ± 3 µM | [3] |

| NTPDase1 (CD39) | Human | Malachite Green Assay | Ki | 11 µM | [2] |

| NTPDase3 | Human | Colorimetric/HPLC | Ki | 18 ± 4 µM | [3] |

| NTPDase3 | Human | Malachite Green Assay | Ki | 18 µM | [2] |

| NPP1 | Human | Colorimetric/HPLC | Ki | 12 ± 3 µM | [3] |

| NPP1 | Human | Malachite Green Assay | Ki | 12 µM | [2] |

Table 2: Potentiation of P2 Receptor Agonist Responses by FPL 67156

| Receptor Type | Agonist | Tissue/Cell Preparation | FPL 67156 Conc. | Effect | Reference |

| P2U-purinoceptor | UTP | Rabbit isolated tracheal epithelium | 100 µM | 5-fold leftward shift of E/[A] curve | [1] |

| P2X-purinoceptor | ATP | Rabbit isolated ear artery | 1 mM | 34-fold leftward shift of E/[A] curve | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving FPL 67156.

Ecto-ATPase Inhibition Assay using [γ-32P]-ATP Dephosphorylation

This assay quantifies the inhibitory effect of FPL 67156 on ecto-ATPase activity by measuring the release of radiolabeled phosphate (B84403) from [γ-32P]-ATP.

Materials:

-

Human blood cells (as a source of ecto-ATPase)

-

[γ-32P]-ATP

-

FPL 67156

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Trichloroacetic acid (TCA)

-

Activated charcoal

-

Scintillation counter and vials

Procedure:

-

Prepare a suspension of human blood cells in the assay buffer.

-

Pre-incubate the cell suspension with varying concentrations of FPL 67156 for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding [γ-32P]-ATP to the pre-incubated cell suspension.

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C with gentle agitation.

-

Terminate the reaction by adding cold TCA to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins and cell debris.

-

To separate the unreacted [γ-32P]-ATP from the released 32P-inorganic phosphate, add a slurry of activated charcoal to the supernatant. The charcoal will bind the unreacted ATP.

-

Centrifuge the samples to pellet the charcoal.

-

Take an aliquot of the supernatant containing the free 32P-inorganic phosphate and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of FPL 67156 and determine the pIC50 value.

Functional Assay: Potentiation of P2X Receptor-Mediated Contraction in Rabbit Ear Artery

This ex vivo assay assesses the ability of FPL 67156 to enhance the contractile response of arterial smooth muscle to P2X receptor agonists like ATP.

Materials:

-

Male New Zealand White rabbits

-

Krebs-Henseleit solution

-

ATP and α,β-methylene-ATP

-

FPL 67156

-

Isolated organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Humanely euthanize a rabbit and dissect the central ear artery.

-

Cut the artery into rings (2-3 mm in length) and mount them in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Allow the arterial rings to equilibrate under a resting tension of approximately 1 g for at least 60 minutes.

-

Obtain a cumulative concentration-response curve for ATP by adding increasing concentrations of the agonist to the organ bath and recording the isometric contraction.

-

Wash the tissues and allow them to return to baseline.

-

Incubate the arterial rings with a fixed concentration of FPL 67156 (e.g., 1 mM) for a specified period.

-

In the presence of FPL 67156, repeat the cumulative concentration-response curve for ATP.

-

As a control, perform the same experiment with a stable ATP analogue, such as α,β-methylene-ATP, which is resistant to ecto-ATPase degradation.

-

Analyze the data to determine the leftward shift in the ATP concentration-effect curve caused by FPL 67156.

Functional Assay: Potentiation of P2U Receptor-Mediated Chloride Secretion in Tracheal Epithelium

This assay measures the effect of FPL 67156 on UTP-induced chloride secretion across an epithelial cell layer, a functional readout of P2U (now known as P2Y2) receptor activation.

Materials:

-

Rabbit tracheal tissue

-

Ussing chamber system

-

Voltage-clamp apparatus

-

Ringer's solution

-

UTP and ATP-γ-S

-

FPL 67156

Procedure:

-

Isolate the trachea from a euthanized rabbit and mount a section of the epithelium in an Ussing chamber.

-

Bathe both sides of the epithelium with Ringer's solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Short-circuit the epithelium by clamping the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc), which is a measure of net ion transport. An increase in Isc reflects chloride secretion.

-

After the baseline Isc has stabilized, add increasing concentrations of UTP to the mucosal side and record the changes in Isc to generate a concentration-response curve.

-

Wash the tissue and allow the Isc to return to baseline.

-

Incubate the tracheal epithelium with FPL 67156 (e.g., 100 µM) in the mucosal bath.

-

Repeat the cumulative concentration-response curve for UTP in the presence of FPL 67156.

-

Perform a control experiment using a slowly hydrolyzable ATP analogue like ATP-γ-S to confirm that the potentiation by FPL 67156 is due to the inhibition of nucleotide degradation.

-

Quantify the leftward shift in the UTP concentration-response curve to determine the potentiating effect of FPL 67156.

Mandatory Visualizations

Figure 2: Workflow for Ecto-ATPase Inhibition Assay.

Figure 3: Logical Flow of FPL 67156 Action.

Conclusion

FPL 67156 is an indispensable tool for investigating the role of ecto-ATPases in terminating purinergic signaling. Its ability to potentiate the effects of ATP and UTP provides a means to study the physiological consequences of enhanced P2 receptor activation. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize FPL 67156 in their studies of purinergic signaling pathways. Careful consideration of its specificity and potential off-target effects is crucial for the accurate interpretation of experimental results.

References

- 1. Pharmacological and biochemical analysis of FPL 67156, a novel, selective inhibitor of ecto-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]

Core Principles of Ectonucleotidase Inhibition by ARL67156: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARL67156, chemically known as 6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine (B11128) triphosphate, is a synthetic analog of ATP. It is a widely utilized research tool for studying the physiological and pathological roles of ectonucleotidases. These enzymes are cell-surface proteins that hydrolyze extracellular nucleotides, such as ATP and ADP, thereby regulating purinergic signaling. This guide provides an in-depth overview of the fundamental principles of ectonucleotidase inhibition by ARL67156, including its mechanism of action, target specificity, and the experimental protocols used for its characterization.

Mechanism of Action

ARL67156 functions as a competitive inhibitor of certain ectonucleotidases.[1][2][3] Its structure mimics that of ATP, allowing it to bind to the active site of the enzyme. However, the key modification in ARL67156 is the replacement of the oxygen atom between the β and γ phosphates with a dibromomethylene group (-CBr2-). This phosphonate (B1237965) linkage is resistant to hydrolysis by ectonucleotidases, preventing the cleavage of the terminal phosphate (B84403) group. By occupying the active site without being degraded, ARL67156 competitively blocks the binding and subsequent hydrolysis of natural substrates like ATP and ADP.

Target Ectonucleotidases and Inhibitory Potency

ARL67156 exhibits inhibitory activity against a specific subset of ectonucleotidases, primarily belonging to the Nucleoside Triphosphate Diphosphohydrolase (NTPDase) and Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) families. It is most recognized for its inhibition of NTPDase1 (also known as CD39). The inhibitory potency of ARL67156 is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher inhibitory potency.

Quantitative Data on ARL67156 Inhibition

The following table summarizes the reported inhibitory constants of ARL67156 against various human and mouse ectonucleotidases.

| Enzyme Target (Species) | Inhibition Constant (Ki) / IC50 | Reference(s) |

| Human NTPDase1 (CD39) | Ki: ~1 µM - 11 µM | [3][4][5][6] |

| Human NTPDase3 | Ki: 18 µM | [3] |

| Human NPP1 | Ki: 12 µM | [3] |

| Human CD73 | Weak inhibition | [3] |

| Human NTPDase2 | Weak inhibition | [7] |

| Human NTPDase8 | Weak inhibition | [7] |

| Human NPP3 | Weak inhibition | [7] |

| Mouse NTPDase1 (CD39) | Partial inhibition at 50-100 µM | [7] |

| Mouse NTPDase3 | Partial inhibition at 50-100 µM | [7] |

| Mouse NTPDase8 | Weak inhibition | [7] |

Impact on Purinergic Signaling

The primary consequence of ectonucleotidase inhibition by ARL67156 is the potentiation of purinergic signaling .[3] By preventing the degradation of extracellular ATP and ADP, ARL67156 leads to an accumulation of these nucleotides in the pericellular space. This, in turn, results in prolonged and enhanced activation of P2 purinergic receptors (P2X and P2Y families) on the cell surface. This heightened receptor activation can trigger a variety of downstream cellular responses, including ion channel opening, G-protein activation, and modulation of intracellular second messenger pathways.

The following diagram illustrates the effect of ARL67156 on the purinergic signaling pathway.

Experimental Protocols

The inhibitory activity of ARL67156 on ectonucleotidases is commonly assessed using two primary experimental approaches: the Malachite Green Assay and Capillary Electrophoresis.

Malachite Green Assay

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP. The principle lies in the formation of a colored complex between malachite green, molybdate (B1676688), and free orthophosphate, which can be measured spectrophotometrically.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations essential for enzyme activity (e.g., 2 mM CaCl2 and 2 mM MgCl2).

-

Substrate Solution: ATP or ADP prepared in the assay buffer to a final concentration that is relevant for the enzyme being studied (often near its Km value).

-

Enzyme Preparation: A source of the ectonucleotidase, such as recombinant protein or cell membrane preparations, diluted in the assay buffer to a concentration that yields a linear rate of product formation over the assay time.

-

ARL67156 Stock Solution: A concentrated stock of ARL67156 dissolved in a suitable solvent (e.g., water or DMSO) and then serially diluted to the desired test concentrations.

-

Malachite Green Reagent: A solution containing malachite green hydrochloride and ammonium (B1175870) molybdate in an acidic medium. Commercial kits are widely available and recommended for consistency.[2][8][9]

-

-

Assay Procedure (96-well plate format):

-

Add a fixed volume of the enzyme preparation to each well.

-

Add the desired concentrations of ARL67156 or a vehicle control.

-

Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubate the reaction for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the Malachite Green Reagent. This reagent's acidic nature typically halts enzymatic activity.

-

Allow color to develop for 15-30 minutes at room temperature.[10]

-

Measure the absorbance at a wavelength between 600-660 nm using a microplate reader.[2][9]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Convert the absorbance readings of the experimental samples to the amount of phosphate produced.

-

Plot the percentage of inhibition against the logarithm of the ARL67156 concentration to determine the IC50 value.

-

Capillary Electrophoresis (CE) Assay

Capillary electrophoresis is a high-resolution separation technique that can be used to monitor the enzymatic conversion of substrates to products. It offers the advantage of directly measuring the consumption of the substrate and the formation of the product in a single run.

Detailed Methodology:

-

Instrumentation and Reagents:

-

Capillary Electrophoresis System: Equipped with a UV detector.

-

Fused-Silica Capillary: Typically with an internal diameter of 50-75 µm.

-

Running Buffer: A buffer that allows for the separation of nucleotides (e.g., 50 mM phosphate buffer, pH 6.5 or 40 mM sodium borate (B1201080) buffer, pH 9.1).[11][12]

-

Reaction Buffer: Similar to the Malachite Green Assay buffer (e.g., Tris-HCl with CaCl2 and MgCl2).

-

Substrate, Enzyme, and Inhibitor Solutions: Prepared as described for the Malachite Green Assay.

-

-

Assay Procedure (In-capillary reaction):

-

The capillary is sequentially rinsed with a base (e.g., 0.1 M NaOH), water, and then equilibrated with the running buffer.

-

A small plug of the substrate solution (containing the desired concentration of ARL67156) is injected into the capillary hydrodynamically.

-

A plug of the enzyme solution is then injected.

-

Another plug of the substrate/inhibitor solution is injected to sandwich the enzyme.

-

The reaction is allowed to proceed within the capillary for a defined incubation time (e.g., 5 minutes).[12]

-

A high voltage is then applied to the capillary, which simultaneously stops the reaction and initiates the electrophoretic separation of the substrate and products.

-

The separated nucleotides are detected as they pass the UV detector, typically at a wavelength of 210 nm or 260 nm.[11][12]

-

-

Data Analysis:

-

The peak areas of the substrate and product are integrated.

-

The enzyme activity is calculated based on the amount of product formed or substrate consumed.

-

The percentage of inhibition at different ARL67156 concentrations is determined to calculate the IC50 or Ki value.

-

The following diagram provides a logical workflow for determining the inhibitory properties of a compound like ARL67156.

Conclusion

ARL67156 is an invaluable tool for the study of purinergic signaling, acting as a competitive inhibitor of specific ectonucleotidases, most notably NTPDase1/CD39. Its ability to prevent the degradation of extracellular ATP and ADP allows researchers to investigate the downstream consequences of enhanced P2 receptor activation. A thorough understanding of its mechanism of action, target specificity, and the experimental methods used for its characterization is crucial for the accurate interpretation of research findings and for the development of novel therapeutics targeting the ectonucleotidase family.

References

- 1. eubopen.org [eubopen.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciencellonline.com [sciencellonline.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Capillary electrophoresis-based nanoscale assays for monitoring ecto-5'-nucleotidase activity and inhibition in preparations of recombinant enzyme and melanoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to ARL67156 for the Study of Extracellular ATP Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular adenosine (B11128) 5'-triphosphate (ATP) is a critical signaling molecule involved in a vast array of physiological processes, acting as a neurotransmitter and a paracrine/autocrine mediator.[1][2] Its signaling is tightly regulated by a cascade of cell-surface enzymes known as ectonucleotidases, which rapidly hydrolyze ATP to ADP, AMP, and finally adenosine.[2] Understanding the dynamics of this pathway is crucial for research in areas such as neurotransmission, inflammation, and oncology.

ARL67156, also known as FPL 67156 (6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine triphosphate), is a widely used pharmacological tool for studying these processes.[2][3] It is a non-hydrolyzable ATP analogue designed to inhibit the activity of ecto-ATPases, thereby preventing the degradation of extracellular ATP and prolonging its signaling effects.[3][4] This guide provides an in-depth overview of ARL67156, its mechanism of action, experimental applications, and critical considerations for its use.

Mechanism of Action

ARL67156 functions as a competitive inhibitor of specific ectonucleotidases.[3][5] By mimicking the structure of ATP, it binds to the active site of these enzymes but cannot be broken down due to the substitution of a phosphodiester bond (P-O-P) with a more stable phosphomethyl bond (P-C-P).[3] This prevents the enzyme from hydrolyzing its natural substrate, ATP.

The primary targets of ARL67156 include members of the Ecto-Nucleoside Triphosphate Diphosphohydrolase (E-NTPDase) and Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase (E-NPP) families.[3] Specifically, it has been shown to be a weak but competitive inhibitor of human NTPDase1 (also known as CD39), NTPDase3, and NPP1.[6][7] However, its efficacy against other key enzymes in the purinergic signaling cascade, such as NTPDase2, human NTPDase8, NPP3, and ecto-5′-nucleotidase (CD73), is limited.[6][7]

An important and tissue-specific consideration is the substrate selectivity of its inhibitory action. Research on murine colonic muscles has shown that ARL67156 effectively inhibits the degradation of ADP but not ATP.[1][2] This suggests that in certain biological systems, the observed potentiation of purinergic signaling by ARL67156 may be due to the accumulation of ADP rather than ATP itself, a critical factor for data interpretation.[1][2]

References

- 1. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Discovery and Development of FPL 67156

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL 67156, also known as ARL 67156, is a synthetic analogue of adenosine (B11128) triphosphate (ATP) that has played a significant role as a pharmacological tool in the study of purinergic signaling. Chemically identified as 6-N,N-diethyl-beta,gamma-dibromomethylene-D-ATP, it was first synthesized and characterized by scientists at Fisons Pharmaceuticals in Loughborough, UK.[1] This document provides a comprehensive technical overview of the discovery, mechanism of action, and experimental evaluation of FPL 67156, intended for researchers and professionals in the field of drug development.

FPL 67156 was developed as a selective inhibitor of ecto-ATPase, an enzyme responsible for the extracellular hydrolysis of ATP.[1][2] By inhibiting this enzyme, FPL 67156 effectively potentiates the actions of endogenous ATP and other nucleotides on P2 purinoceptors, making it an invaluable probe for elucidating the physiological and pathological roles of purinergic neurotransmission.

Chemical Synthesis and Structure

While a detailed, step-by-step synthesis protocol for FPL 67156 is not publicly available in the reviewed literature, its structure as a modified ATP analogue suggests a synthetic route involving the modification of the triphosphate chain of ATP. The key structural feature is the replacement of the oxygen bridge between the beta and gamma phosphates with a dibromomethylene group, which confers resistance to hydrolysis by ecto-ATPases.

Mechanism of Action

FPL 67156 functions as a competitive inhibitor of ecto-ATPase.[3] Ecto-ATPases are a family of cell-surface enzymes that hydrolyze extracellular ATP to ADP, AMP, and ultimately adenosine. This enzymatic degradation terminates the signaling of ATP and generates other active purinergic ligands. By inhibiting ecto-ATPase, FPL 67156 prevents the breakdown of extracellular ATP, thereby prolonging its availability to bind to and activate P2 purinoceptors (both P2X and P2Y subtypes). This potentiation of ATP signaling is the primary mechanism through which FPL 67156 exerts its pharmacological effects.

Signaling Pathways Affected by FPL 67156

The inhibition of ecto-ATPase by FPL 67156 leads to an accumulation of extracellular ATP, which then has an enhanced effect on P2 receptors. The downstream signaling pathways activated by these receptors are diverse and cell-type specific.

Quantitative Data

The inhibitory potency of FPL 67156 has been quantified in various experimental systems. The following tables summarize the key quantitative data available in the literature.

Table 1: Inhibitory Potency of FPL 67156 against Ecto-ATPase

| Preparation | Parameter | Value | Reference |

| Human Blood Cells | pIC50 | 4.6 | [2] |

| Rabbit Ear Artery | pKi | 5.2 | [2] |

Table 2: Inhibitory Constants (Ki) of ARL 67156 against Human Ectonucleotidases

| Enzyme | Substrate | Ki (μM) | Reference |

| NTPDase1 (CD39) | ATP | 11 ± 3 | [3] |

| NTPDase3 | ATP | 18 ± 4 | [3] |

| NPP1 | pnp-TMP | 12 ± 3 | [3] |

Table 3: Pharmacological Effects of FPL 67156

| Preparation | Effect | Concentration | Magnitude of Effect | Reference |

| Rabbit Isolated Tracheal Epithelium | Potentiation of UTP response | 100 μM | 5-fold leftward shift of E/[A] curve | [2] |

| Rabbit Isolated Ear Artery | Potentiation of ATP response | 1 mM | 34-fold leftward shift of E/[A] curve | [2] |

| Guinea-pig Isolated Vas Deferens | Enhancement of neurogenic contraction | 100 μM | ~2-fold increase |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize FPL 67156.

Ecto-ATPase Inhibition Assay (Human Blood Cells)

This protocol is based on the method described by Crack et al. (1995).[1][4]

Objective: To determine the inhibitory potency of FPL 67156 on ecto-ATPase activity in a human blood cell preparation.

Materials:

-

Fresh human blood

-

[γ-³²P]-ATP

-

FPL 67156

-

Standard buffer solutions

-

Scintillation counter

Procedure:

-

Isolate mixed human blood cells by centrifugation.

-

Wash the cells multiple times with an appropriate buffer to remove plasma components.

-

Resuspend the cells in the assay buffer to a defined concentration.

-

Pre-incubate the cell suspension with varying concentrations of FPL 67156 for a specified time.

-

Initiate the enzymatic reaction by adding a known concentration of [γ-³²P]-ATP.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Terminate the reaction by adding a stopping solution (e.g., ice-cold trichloroacetic acid).

-

Separate the unreacted [γ-³²P]-ATP from the released ³²P-inorganic phosphate (B84403) using a charcoal adsorption method.

-

Quantify the amount of released ³²P-inorganic phosphate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of FPL 67156 and determine the pIC50 value.

P2U-Purinoceptor-Dependent Chloride Secretion Assay (Rabbit Isolated Tracheal Epithelium)

This protocol is based on the methods used to study purinoceptor function in airway epithelia.

Objective: To assess the effect of FPL 67156 on UTP-induced chloride secretion in rabbit tracheal epithelium.

Materials:

-

Trachea from a freshly sacrificed rabbit

-

Ussing chamber system

-

Krebs-Henseleit solution

-

UTP (uridine triphosphate)

-

FPL 67156

-

Voltage-clamp apparatus

Procedure:

-

Excise the trachea and mount a section of the epithelium in an Ussing chamber, separating the mucosal and serosal sides.

-

Bathe both sides of the epithelium with Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Short-circuit the epithelium by clamping the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which is indicative of net ion transport.

-

Allow the Isc to stabilize.

-

In the presence or absence of FPL 67156 (added to the mucosal bath), construct a cumulative concentration-response curve for UTP by adding increasing concentrations of UTP to the mucosal bath.

-

Record the change in Isc at each UTP concentration.

-

Plot the change in Isc against the UTP concentration to generate E/[A] curves and determine the effect of FPL 67156.

P2X-Purinoceptor-Mediated Contraction Assay (Rabbit Isolated Ear Artery)

This protocol is a classic method for studying vascular smooth muscle contractility.

Objective: To evaluate the effect of FPL 67156 on ATP-induced contraction in the rabbit ear artery.

Materials:

-

Central ear artery from a freshly sacrificed rabbit

-

Organ bath system

-

Krebs-Henseleit solution

-

ATP

-

alpha,beta-methylene-ATP

-

FPL 67156

-

Isometric force transducer and data acquisition system

Procedure:

-

Isolate the central ear artery and cut it into rings.

-

Suspend the arterial rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Allow the preparations to equilibrate under a resting tension.

-

In the presence or absence of FPL 67156, construct cumulative concentration-response curves for ATP and the stable P2X agonist, alpha,beta-methylene-ATP.

-

Record the contractile response at each agonist concentration.

-

Plot the contractile force against the agonist concentration to generate E/[A] curves and analyze the potentiating effect of FPL 67156.

Development History and Concluding Remarks

FPL 67156 was developed by Fisons Pharmaceuticals, a British company with a significant history in pharmaceutical research and development, particularly in the area of respiratory and inflammatory diseases.[5][6][7][8][9] The development of FPL 67156 as a selective ecto-ATPase inhibitor provided the research community with a crucial tool to investigate the nuanced roles of extracellular nucleotides in a wide range of physiological processes, from neurotransmission to inflammation and vascular tone regulation.

While FPL 67156 itself has not been developed as a therapeutic agent for clinical use, its utility as a research compound has been invaluable. The studies conducted with FPL 67156 have contributed significantly to our understanding of the purinergic signaling system and have helped to validate ecto-ATPases as potential drug targets for various diseases. Further research into more potent and selective inhibitors of specific ecto-ATPase isoforms continues to be an active area of investigation in drug discovery.

References

- 1. Pharmacological and biochemical analysis of FPL 67156, a novel, selective inhibitor of ecto-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and biochemical analysis of FPL 67156, a novel, selective inhibitor of ecto-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. robertslinn.wordpress.com [robertslinn.wordpress.com]

- 6. Fisons [the-elusive.uk]

- 7. Fisons - Graces Guide [gracesguide.co.uk]

- 8. Fisons plc -- Company History [company-histories.com]

- 9. Fisons - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Effects of ARL67156 Trisodium Hydrate on P2 Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of ARL67156 trisodium (B8492382) hydrate, a key pharmacological tool in the study of purinergic signaling. The primary focus is on its mechanism of action and its consequential effects on P2 receptors. ARL67156 is not a direct P2 receptor agonist or antagonist but rather a competitive inhibitor of specific ectonucleotidases. By preventing the hydrolysis of extracellular adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), ARL67156 indirectly potentiates the activity of these endogenous nucleotides at P2X and P2Y receptors. This guide details its enzymatic inhibition profile, summarizes key quantitative data, outlines experimental protocols for its study, and provides visual diagrams of its mechanism and relevant workflows.

Core Mechanism of Action: Inhibition of Ectonucleotidases

ARL67156 (also known as FPL 67156) is a non-hydrolysable ATP analogue.[1] Its structure, specifically the replacement of the β,γ-oxygen atom with a dibromomethylene moiety, confers resistance to cleavage by ectonucleotidases.[2] Its principal effect is the competitive inhibition of enzymes that hydrolyze extracellular nucleotides.[1] By slowing the degradation of ATP and ADP, ARL67156 increases the local concentration and prolongs the half-life of these crucial P2 receptor agonists, thereby amplifying purinergic signaling.[3][4]

The inhibition is not uniform across all ectonucleotidases. ARL67156 is a weak but selective competitive inhibitor of human Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1, also known as CD39), NTPDase3, and Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1).[2][3][5] Conversely, it is not an effective inhibitor of NTPDase2, human NTPDase8, NPP3, or ecto-5'-nucleotidase (CD73).[1][3] This selectivity makes it a valuable tool for dissecting the roles of specific ATP- and ADP-degrading enzymes in cellular signaling.

References

- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]

- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ARL 67156 trisodium salt | CAS:1021868-83-6 | ecto-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. medchemexpress.com [medchemexpress.com]

ARL67156: A Technical Guide for Researchers

An In-depth Whitepaper on the Ecto-ATPase Inhibitor as a Research Tool

Introduction

ARL67156, also known as FPL 67156 (6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine (B11128) triphosphate), is a structural analog of adenosine triphosphate (ATP) widely utilized in biomedical research.[1][2][3] It functions as a competitive inhibitor of ectonucleotidases, a group of cell surface enzymes that hydrolyze extracellular nucleotides like ATP and adenosine diphosphate (B83284) (ADP).[4][5][6] By preventing the degradation of these signaling molecules, ARL67156 serves as an invaluable tool for studying purinergic signaling pathways, where extracellular ATP and ADP act as crucial neurotransmitters and paracrine mediators.[7][8] Its primary utility lies in its ability to prolong and potentiate the physiological effects of endogenously released or exogenously applied purines in a variety of experimental systems.[1][2]

Core Mechanism of Action

ARL67156 is a non-hydrolyzable ATP analog.[2] The substitution of the β,γ-oxygen atom in the triphosphate chain with a dibromomethylene group prevents enzymatic cleavage by ectonucleotidases.[6] It exerts its effect by competitively binding to the active site of specific ectonucleotidases, thereby inhibiting their function.

The primary targets of ARL67156 are members of the Ecto-Nucleoside Triphosphate Diphosphohydrolase (E-NTPDase) and Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase (E-NPP) families. Specifically, it has been shown to be a weak competitive inhibitor of human NTPDase1 (also known as CD39), NTPDase3, and NPP1.[1][2][5][6] Consequently, in cellular environments where these enzymes are dominant, ARL67156 can effectively prolong the signaling effects of ATP.[1][2]

However, its inhibitory profile is not uniform across all ectonucleotidases. Studies have shown that ARL67156 is not an effective inhibitor of NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[1][2][5] Furthermore, some research indicates that ARL67156 is more effective at inhibiting the degradation of ADP than ATP in certain tissues, such as murine colonic muscles.[7] This suggests that in some contexts, the potentiation of purinergic signaling by ARL67156 may be due to the accumulation of ADP rather than ATP.[7]

Pharmacological Data

The inhibitory potency of ARL67156 has been quantified in various systems. The data highlights its moderate, competitive nature and specificity for certain ectonucleotidase subtypes.

| Parameter | Enzyme/System | Species | Value | Reference |

| pIC50 | Ecto-ATPase | Human (Blood) | 4.62 | [4] |

| NTPDase | Rat (Vas Deferens) | 5.1 | ||

| pKi | Ecto-ATPase | Rabbit (Ear Artery) | 5.2 | [4] |

| Ki | NTPDase1 (CD39) | Human | 11 ± 3 µM | [1][2][6] |

| NTPDase3 | Human | 18 ± 4 µM | [1][2][6] | |

| NPP1 | Human | 12 ± 3 µM | [1][2][6] | |

| NTPDase1 (CD39) | Human | ~1 µM | [6][9] |

Note: Discrepancies in Ki values for NTPDase1/CD39 may reflect different assay conditions or methodologies.

Research Applications and Experimental Insights

ARL67156 is employed across diverse fields to investigate the roles of extracellular nucleotides.

-

Neurotransmission: In the guinea-pig vas deferens and urinary bladder, ARL67156 potentiates neurogenic contractions by enhancing the action of ATP released from sympathetic and parasympathetic nerves.[4]

-

Cardiovascular Disease: It has been shown to prevent the development of calcific aortic valve disease in a rat model by inhibiting ectonucleotidase activity and apoptosis.[4]

-

Gastrointestinal Motility: In the murine colon, ARL67156 enhances relaxation responses to ATP and ADP, suggesting a role for purinergic signaling in gut motility.[7]

-

Cancer Immunology: Recent studies demonstrate that ARL67156 can enhance the cytotoxicity of Natural Killer (NK) cells against gastric cancer cells. It achieves this by upregulating activation molecules on NK cells through the vav1-Syk signaling pathway.

Experimental Protocols

Ectonucleotidase Inhibition Assay via HPLC

This protocol is adapted from methodologies used to assess the degradation of ATP and ADP in tissue superfusates.[7][8]

Objective: To quantify the inhibition of ATP/ADP hydrolysis by ARL67156.

Materials:

-

Tissue preparation (e.g., mouse colonic muscle strips) or recombinant enzyme.

-

Krebs solution or appropriate buffer.

-

ARL67156 trisodium (B8492382) salt.

-

Substrates: 1,N⁶-etheno-ATP (eATP) and 1,N⁶-etheno-ADP (eADP).

-

High-Performance Liquid Chromatography (HPLC) system with fluorescence detection.

-

Perchloric acid.

-

Potassium hydroxide (B78521).

Methodology:

-

Tissue Preparation: Isolate and prepare the tissue of interest, allowing it to equilibrate in oxygenated Krebs solution.

-

Control Superfusion: Superfuse the tissue with Krebs solution containing a known concentration of eATP or eADP (e.g., 10 µM) for a set period. Collect the superfusate at timed intervals.

-

Inhibitor Treatment: Wash the tissue and then superfuse with Krebs solution containing ARL67156 (e.g., 50-100 µM) for an incubation period of 20-30 minutes.

-

Test Superfusion: While maintaining the presence of ARL67156, repeat the superfusion with the same concentration of eATP or eADP as in the control step. Collect the superfusate.

-

Sample Preparation: Stop the enzymatic reaction in the collected samples by adding perchloric acid. Neutralize the samples with potassium hydroxide and centrifuge to remove the precipitate.

-

HPLC Analysis: Analyze the supernatant using HPLC with fluorescence detection to separate and quantify the amounts of eATP, eADP, eAMP, and e-adenosine in both control and ARL67156-treated samples.

-

Data Analysis: Calculate the percentage of substrate hydrolyzed in the absence and presence of ARL67156. Determine the inhibitory effect of the compound.

Isometric Tension Measurement in Smooth Muscle

This protocol is based on studies examining the effects of ARL67156 on smooth muscle contractility.[4][7]

Objective: To measure the potentiation of ATP/ADP-induced muscle relaxation or contraction by ARL67156.

Materials:

-

Isolated smooth muscle tissue (e.g., guinea-pig vas deferens, murine colon).

-

Organ bath system with isometric force transducers.

-

Physiological salt solution (e.g., Krebs solution), gassed with 95% O₂ / 5% CO₂.

-

ATP and ADP stock solutions.

-

ARL67156 stock solution.

-

Data acquisition system.

Methodology:

-

Tissue Mounting: Mount the isolated tissue strip in an organ bath filled with gassed physiological salt solution maintained at 37°C. Apply a baseline tension and allow the tissue to equilibrate for at least 60 minutes.

-

Control Response: Generate a cumulative concentration-response curve by adding increasing concentrations of ATP or ADP to the organ bath and recording the change in isometric tension (contraction or relaxation).

-

Washout: Perform repeated washouts of the organ bath with fresh solution until the tissue tension returns to baseline.

-

Inhibitor Incubation: Add ARL67156 (e.g., 100 µM) to the organ bath and incubate for 30 minutes.

-

Test Response: In the continued presence of ARL67156, repeat the cumulative concentration-response curve for ATP or ADP.

-

Data Analysis: Compare the concentration-response curves obtained in the absence and presence of ARL67156. A leftward shift in the curve indicates potentiation of the agonist's effect.

Limitations and Considerations

While a valuable tool, researchers must be aware of the limitations of ARL67156:

-

Weak Inhibition: ARL67156 is a relatively weak inhibitor, and at high substrate concentrations, such as those used in some biochemical assays, its inhibitory effect may be overcome.[1][2]

-

Selectivity: It does not inhibit all ectonucleotidases, and its effects can vary between species and tissue types.[1][2] For instance, it is a poor inhibitor of NTPDase2 and human NTPDase8.[1][2]

-

In Vivo Suitability: Due to its moderate potency and potential for off-target effects, it is primarily recommended as a tool compound for in vitro studies.[6]

-

ADP vs. ATP Degradation: As noted, its inhibitory action may be more pronounced on ADP hydrolysis than ATP hydrolysis in some systems, which can affect the interpretation of results.[7]

ARL67156 remains the most widely used and commercially available inhibitor for studying ecto-ATPase activity.[1][2] Its ability to prevent the breakdown of extracellular ATP and ADP allows for the detailed investigation of purinergic signaling in health and disease. By understanding its specific mechanism, pharmacological profile, and experimental limitations, researchers can effectively leverage ARL67156 to uncover the complex roles of purines in physiology and pathophysiology.

References

- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ARL 67156 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ARL67156 Trisodium Hydrate in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARL67156 trisodium (B8492382) hydrate (B1144303) is a widely utilized competitive inhibitor of ecto-ATPases, crucial enzymes that regulate the concentration of extracellular adenosine (B11128) triphosphate (ATP) and other nucleotides. By impeding the hydrolysis of ATP to ADP and subsequently AMP, ARL67156 effectively increases the localized concentration and prolongs the signaling effects of extracellular ATP. This potentiation of purinergic signaling makes ARL67156 an invaluable tool for studying the physiological and pathological roles of P2 receptors (P2X and P2Y) in a variety of in vitro cell culture models. These application notes provide detailed protocols for the use of ARL67156 in cell culture, including methods for assessing its impact on extracellular ATP levels and downstream signaling events.

Mechanism of Action

ARL67156 primarily targets and inhibits the activity of several members of the ecto-nucleoside triphosphate diphosphohydrolase (E-NTPDase) family and the nucleotide pyrophosphatase/phosphodiesterase (NPP) family. It exhibits a competitive mode of inhibition, particularly for NTPDase1 (also known as CD39), NTPDase3, and NPP1.[1] By blocking these enzymes, ARL67156 prevents the degradation of extracellular ATP, leading to its accumulation in the pericellular space. This elevated ATP can then bind to and activate P2 purinergic receptors on the cell surface, triggering a range of downstream signaling cascades. It is important to note that ARL67156 has been reported to be more effective at inhibiting the degradation of ADP to AMP than that of ATP to ADP in some systems.[2]

Data Presentation

The inhibitory activity of ARL67156 varies depending on the specific ectonucleotidase and the experimental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Inhibitory Constants (Ki) of ARL67156 for Human Ectonucleotidases

| Enzyme Target | Substrate | Ki (μM) |

| NTPDase1 (CD39) | ATP | 11 ± 3 |

| NTPDase3 | ATP | 18 ± 4 |

| NPP1 | pnp-TMP | 12 ± 3 |

Data compiled from studies on recombinant human enzymes.[1][3]

Table 2: Half-maximal Inhibitory Concentration (IC50) of ARL67156

| Tissue/Cell Preparation | IC50 (μM) |

| Rat Parotid Plasma Membranes | ~120 |

| Human Blood Cells (ecto-ATPase activity) | ~24 |

| Rat Vas Deferens (ecto-ATPase activity) | ~8 |

IC50 values can vary significantly based on substrate concentration and experimental setup.[3][4]

Signaling Pathways and Experimental Workflows

The inhibition of ecto-ATPases by ARL67156 leads to the accumulation of extracellular ATP, which then activates P2 purinergic receptors. The two main families of P2 receptors, P2X and P2Y, trigger distinct downstream signaling pathways.

A typical experimental workflow to investigate the effects of ARL67156 involves several key stages, from cell culture preparation to data analysis.

Experimental Protocols

Protocol 1: Preparation of ARL67156 Trisodium Hydrate Stock Solution

Materials:

-

This compound powder

-

Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the required amount of ARL67156 powder to prepare a stock solution of desired concentration (e.g., 10 mM). The molecular weight of this compound can vary slightly between batches due to hydration, so refer to the manufacturer's specifications.

-

In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of ARL67156 powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile water or buffer to the tube to achieve the desired stock concentration.

-

Vortex briefly to dissolve the powder completely.

-

Sterile-filter the stock solution through a 0.22 µm filter if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term use.

Protocol 2: Measurement of Extracellular ATP in Cell Culture Supernatants

This protocol is designed to quantify the effect of ARL67156 on the accumulation of extracellular ATP in cell culture.

Materials:

-

Cultured cells of interest (e.g., Jurkat, A549)

-

Complete cell culture medium

-

ARL67156 stock solution (from Protocol 1)

-

ATP standard solution

-

Luciferase-based ATP assay kit

-

Opaque-walled 96-well plates suitable for luminescence measurements

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density appropriate for your cell line and allow them to adhere or stabilize overnight.

-

Preparation of Treatment Media: Prepare fresh culture medium containing different concentrations of ARL67156 (e.g., 0, 10, 50, 100 µM). Also, prepare a positive control for ATP release if desired (e.g., a known P2 receptor agonist or a mechanical stimulus).

-

Treatment: Carefully remove the old medium from the wells and replace it with the prepared treatment media.

-

Incubation: Incubate the plate for the desired time period (e.g., 30 minutes, 1 hour, or a time course).

-

Sample Collection: After incubation, carefully collect the cell culture supernatants without disturbing the cell layer.

-

ATP Measurement: Follow the manufacturer's instructions for the luciferase-based ATP assay kit. Typically, this involves adding a specific volume of the supernatant to the assay reagent in a new opaque-walled plate.

-

Luminescence Reading: Immediately measure the luminescence using a luminometer.

-

Data Analysis: Generate an ATP standard curve using the provided ATP standard. Use the standard curve to calculate the concentration of ATP in your samples. Plot the ATP concentration against the ARL67156 concentration to determine the dose-dependent effect.

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol assesses the downstream signaling effects of increased extracellular ATP by measuring changes in intracellular calcium levels.

Materials:

-

Cultured cells of interest plated on black-walled, clear-bottom 96-well plates

-

ARL67156 stock solution

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127 (if using Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

ATP or other P2 receptor agonist

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Prepare the fluorescent calcium indicator dye according to the manufacturer's instructions. For Fluo-4 AM, this typically involves dissolving it in DMSO and then diluting it in HBSS containing Pluronic F-127.

-

Remove the culture medium and wash the cells with HBSS.

-

Add the dye-loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

-

Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.

-

ARL67156 Pre-treatment: Add HBSS containing the desired concentration of ARL67156 (e.g., 100 µM) or vehicle control to the respective wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Calcium Measurement: Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.

-

Agonist Injection: Program the plate reader to inject a solution of ATP or another P2 receptor agonist into the wells while simultaneously recording the fluorescence signal over time (kinetic read).

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Compare the peak fluorescence response in cells pre-treated with ARL67156 to the control cells.

Protocol 4: Cytokine Release Assay (ELISA)

This protocol measures the effect of ARL67156-mediated ATP accumulation on the release of a specific cytokine (e.g., IL-8 in A549 cells).[5][6][7][8]

Materials:

-

Cultured cells of interest (e.g., A549 cells)

-

Complete cell culture medium

-

ARL67156 stock solution

-

ATP or other stimulus for cytokine release

-

ELISA kit for the cytokine of interest (e.g., human IL-8)

-

96-well cell culture plates

-

ELISA plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to reach a desired confluency.

-

Pre-treatment with ARL67156: Pre-incubate the cells with culture medium containing the desired concentration of ARL67156 (e.g., 100 µM) or vehicle for a specified time (e.g., 30 minutes).

-

Stimulation: Add ATP or another stimulus to the wells to induce cytokine release. Include appropriate controls (no stimulus, stimulus only).

-

Incubation: Incubate the plate for a period sufficient to allow for cytokine production and release (e.g., 6-24 hours).

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells and carefully collect the supernatants.

-

ELISA: Perform the ELISA for the target cytokine according to the manufacturer's protocol. This typically involves adding the supernatants to an antibody-coated plate, followed by a series of incubation and washing steps with detection antibodies and a substrate.

-

Data Analysis: Measure the absorbance using an ELISA plate reader. Use a standard curve to determine the concentration of the cytokine in each sample. Compare the cytokine levels in the different treatment groups.

Conclusion

This compound is a powerful pharmacological tool for investigating the intricate roles of extracellular nucleotides and purinergic signaling in vitro. By carefully selecting the appropriate cell model, experimental conditions, and downstream assays, researchers can effectively elucidate the impact of ecto-ATPase inhibition on a wide range of cellular processes. The protocols provided herein offer a comprehensive guide for the successful application of ARL67156 in cell culture experiments.

References

- 1. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ATP Induces Interleukin-8, Intracellular Calcium Release, and ERK1/2 Phosphorylation in Bovine Endometrial Cells, Partially through P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of release and up-regulated gene expression of interleukin (IL)-8 in A549 cells by serine proteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anacardic acid, a histone acetyltransferase inhibitor, modulates LPS-induced IL-8 expression in a human alveolar epithelial cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of release and up-regulated gene expression of interleukin (IL)-8 in A549 cells by serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Recommended working concentration of ARL67156 for primary astrocytes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ARL67156, an ecto-ATPase inhibitor, in primary astrocyte research. This document outlines recommended working concentrations, detailed experimental protocols, and the underlying signaling pathways.

Application Notes

ARL67156, chemically known as 6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine (B11128) triphosphate, is a widely used pharmacological tool to study purinergic signaling. It functions as a competitive inhibitor of ecto-ATPases, the enzymes responsible for the extracellular hydrolysis of ATP to ADP and AMP.[1][2][3] By inhibiting these enzymes, ARL67156 effectively increases the local concentration and prolongs the action of endogenously released or exogenously applied ATP on P2 receptors expressed on the surface of cells like astrocytes.[1][2]

In the context of primary astrocyte research, ARL67156 is invaluable for investigating the roles of extracellular ATP in a variety of physiological and pathological processes, including calcium signaling, glutamate (B1630785) homeostasis, and neuroinflammation.[4][5] Astrocytes express several P2 purinergic receptors (both P2X and P2Y), which, upon activation by ATP, can trigger intracellular calcium elevations.[4][6][7] These calcium signals are fundamental to astrocyte function, modulating synaptic transmission and plasticity.[6][7][8]

It is important to note that ARL67156 is a weak competitive inhibitor and does not block all ectonucleotidases with the same efficiency.[1][2] Its inhibitory activity is most pronounced against NTPDase1 and NTPDase3, while it is less effective against NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase.[1][2]

Signaling Pathway of ARL67156 Action

References

- 1. researchgate.net [researchgate.net]

- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impaired calcium signaling in astrocytes modulates autism spectrum disorder-like behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Astrocyte Glutamate Uptake and Signaling as Novel Targets for Antiepileptogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Astrocyte calcium signaling transforms cholinergic modulation to cortical plasticity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Astrocyte Calcium Signaling: From Observations to Functions and the Challenges Therein - PMC [pmc.ncbi.nlm.nih.gov]

How to prepare ARL67156 stock solution for experiments

Application Notes and Protocols for ARL67156

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARL67156, also known as 6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine (B11128) triphosphate (FPL 67156), is a widely used pharmacological tool in the study of purinergic signaling.[1][2] It functions as a competitive inhibitor of ectonucleotidases, enzymes responsible for the extracellular hydrolysis of ATP and ADP.[1][3][4] Specifically, ARL67156 shows inhibitory activity against Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1 or CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1).[1][4][5] By inhibiting these enzymes, ARL67156 prevents the degradation of extracellular ATP, thereby prolonging its signaling effects through P2 receptors.[1] This makes it a valuable reagent for investigating the physiological and pathological roles of purinergic signaling in various contexts, including neurotransmission, inflammation, and cancer immunotherapy.[2][3][5]

Quantitative Data

The following table summarizes the key quantitative information for ARL67156 trisodium (B8492382) salt, the commonly used form in research.

| Property | Value | Reference |

| Chemical Name | 6-N,N-Diethyl-D-β-γ-dibromomethyleneATP trisodium salt | |

| Alternative Names | FPL 67156 | [4] |

| Molecular Formula | C₁₅H₂₁Br₂N₅O₁₂P₃·3Na | |

| Molecular Weight | ~785.06 g/mol (Batch specific) | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in water to 20 mM | [6] |

| Storage Temperature | Store solid at -20°C | |

| Inhibitory Constant (Ki) | ~11 µM for human NTPDase1, ~18 µM for human NTPDase3, ~12 µM for human NPP1 | [1][4] |

| Typical Working Conc. | 50-100 µM | [1][2] |

Mechanism of Action: Purinergic Signaling Pathway

ARL67156 inhibits the enzymatic degradation of extracellular ATP and ADP. The diagram below illustrates its point of intervention in the purinergic signaling cascade.

Caption: ARL67156 inhibits NTPDase1/3, preventing ATP/ADP hydrolysis.

Experimental Protocols

Protocol 1: Preparation of ARL67156 Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of ARL67156 trisodium salt in water.

Materials:

-

ARL67156 trisodium salt (solid)

-

Sterile, nuclease-free water

-

Microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Determine Batch-Specific Molecular Weight: Locate the molecular weight (MW) on the vial or Certificate of Analysis for your specific batch of ARL67156.

-

Calculate Required Mass: Use the following formula to calculate the mass of ARL67156 needed to prepare your desired volume of a 10 mM stock solution.

-

Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L)

-

Example: For 1 mL (0.001 L) of a 10 mM stock using ARL67156 with a MW of 785.06 g/mol :

-

Mass = 10 * 785.06 * 0.001 = 7.85 mg

-

-

-

Weighing: Carefully weigh out the calculated mass of ARL67156 powder.

-

Dissolution:

-

Add the weighed ARL67156 to a sterile microcentrifuge tube.

-

Add the desired volume of sterile water.

-

Vortex thoroughly until the solid is completely dissolved. The solution should be clear.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL).

-

Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]

-

Workflow for Stock Solution Preparation:

Caption: Workflow for preparing ARL67156 stock solution.

Protocol 2: Ectonucleotidase Activity Assay

This protocol provides a general method to assess the inhibitory effect of ARL67156 on ectonucleotidase activity using a malachite green phosphate (B84403) assay, which measures the inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Cells or membrane preparations expressing ectonucleotidases

-

ARL67156 stock solution (10 mM)

-

ATP stock solution (e.g., 100 mM)

-

Assay Buffer (e.g., Tris buffer, pH 7.4, containing CaCl₂)

-

Malachite Green Phosphate Assay Kit

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Working Solutions:

-

Dilute the 10 mM ARL67156 stock solution in assay buffer to create a range of working concentrations (e.g., 2X final concentrations from 0 to 200 µM).

-

Prepare a 2X ATP substrate solution in assay buffer (e.g., 200 µM for a 100 µM final concentration).

-

-

Assay Setup (96-well plate):

-

Test Wells: Add 50 µL of cell suspension/membrane preparation and 25 µL of the ARL67156 working solution.

-

Control Wells (No Inhibitor): Add 50 µL of cell suspension/membrane preparation and 25 µL of assay buffer.

-

Blank Wells (No Enzyme): Add 50 µL of assay buffer and 25 µL of assay buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.

-

Initiate Reaction: Add 25 µL of the 2X ATP substrate solution to all wells to start the reaction. The final volume will be 100 µL.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). Ensure that less than 20% of the substrate is consumed to maintain linear reaction kinetics.

-

Stop Reaction & Detection:

-

Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This reagent will react with the inorganic phosphate released during ATP hydrolysis.

-

Allow color to develop as specified by the kit protocol.

-

-

Measure Absorbance: Read the absorbance at the recommended wavelength (typically ~620-650 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the blank absorbance from all control and test wells.

-

Calculate the percentage of inhibition for each ARL67156 concentration relative to the control (no inhibitor) wells.

-

Plot the percent inhibition against the ARL67156 concentration to determine the IC₅₀ value.

-

References

- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes: ARL67156 in ATP Release Assays

Introduction

Extracellular adenosine (B11128) 5'-triphosphate (ATP) is a crucial signaling molecule involved in a multitude of physiological processes. Upon its release into the extracellular space, ATP is rapidly hydrolyzed by a family of cell surface enzymes known as ectonucleotidases. This rapid degradation poses a significant challenge for the accurate measurement of ATP release from cells. ARL67156 is a valuable pharmacological tool used to overcome this challenge by inhibiting the activity of key ecto-ATPases, thereby preserving the integrity of the extracellular ATP pool for quantification.

Mechanism of Action

ARL67156 (also known as FPL 67156) is a structural analog of ATP that acts as a competitive inhibitor of specific ectonucleotidases.[1][2] Its chemical structure, which includes a P–CBr2–P bond instead of the typical P–O–P bond between the β and γ phosphates, confers resistance to hydrolysis by these enzymes.[1] ARL67156 primarily targets the following human enzymes:

-

NTPDase1 (CD39): A key enzyme that hydrolyzes ATP to ADP and ADP to AMP.

-

NTPDase3: Another member of the nucleoside triphosphate diphosphohydrolase family.

-

NPP1: A member of the ectonucleotide pyrophosphatase/phosphodiesterase family.